molecular formula C20H20N2OS B2774187 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide CAS No. 2320821-58-5

2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide

Cat. No.: B2774187
CAS No.: 2320821-58-5
M. Wt: 336.45
InChI Key: PJDPPQYUZAQVRD-UHFFFAOYSA-N
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Description

2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide is a complex organic compound that features a combination of phenyl, thiophene, and pyridine moieties

Properties

IUPAC Name

2-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-2-18(15-7-4-3-5-8-15)20(23)22-13-16-9-6-11-21-19(16)17-10-12-24-14-17/h3-12,14,18H,2,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDPPQYUZAQVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide apart is its unique combination of phenyl, thiophene, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse scientific investigations.

Biological Activity

2-Phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide is C18H20N2SC_{18}H_{20}N_2S with a molecular weight of approximately 300.43 g/mol. The structure features a phenyl group, a thiophene ring, and a pyridine moiety, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC18H20N2SC_{18}H_{20}N_2S
Molecular Weight300.43 g/mol
IUPAC Name2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide

The biological activity of 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide is primarily attributed to its interaction with various biological targets. It is believed to modulate enzyme activities and receptor interactions, influencing pathways associated with inflammation, cancer, and microbial resistance.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, suggesting potential use as antibacterial agents.

Anticancer Properties

Research has demonstrated that this compound may inhibit the proliferation of cancer cells. In vitro studies have shown that it can induce apoptosis in specific cancer cell lines, making it a candidate for further development in cancer therapies.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through various assays. It has been shown to inhibit key inflammatory markers such as COX enzymes, which play a crucial role in the inflammatory response.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives of 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
    CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
    Derivative A816
    Derivative B48
  • Anticancer Activity : In a study evaluating the cytotoxic effects on breast cancer cell lines (MCF7), the compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity compared to control treatments.
    TreatmentIC50 (µM)
    Control>100
    Compound15

Pharmacokinetic Properties

Pharmacokinetic studies suggest favorable absorption and distribution characteristics for 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide. The compound shows potential for good bioavailability, which is critical for therapeutic efficacy.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}butanamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from thiophene and pyridine precursors. Key steps include:

  • Coupling of thiophene and pyridine moieties : Achieved via Suzuki-Miyaura cross-coupling or nucleophilic substitution under palladium catalysis .
  • Amide bond formation : The butanamide backbone is introduced using carbodiimide-based coupling agents (e.g., HATU or DCC) in anhydrous conditions .
  • Characterization : Intermediates are monitored via Thin Layer Chromatography (TLC) and confirmed using 1H^1H-NMR, 13C^{13}C-NMR, and High-Resolution Mass Spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and substituent positions .
  • Infrared Spectroscopy (IR) : Validates amide C=O stretching (~1650–1700 cm1^{-1}) and aromatic C-H bonds .
  • Mass Spectrometry (MS) : HRMS ensures molecular weight accuracy (±2 ppm) .
  • HPLC : Purity is assessed using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure the compound's stability over time?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Desiccants (e.g., silica gel) are recommended to avoid hydrolysis of the amide bond .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final coupling step in the synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2) for cross-coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility but may require lower temperatures (0–25°C) to minimize side reactions .
  • Additives : Use potassium carbonate or cesium fluoride as bases to deprotonate intermediates and accelerate coupling .
  • Yield Tracking : Design a Design of Experiments (DoE) matrix to evaluate interactions between variables (temperature, solvent, catalyst loading) .

Q. What strategies are employed to analyze contradictory biological activity data across different studies involving this compound?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for cell lines, enzyme sources, and incubation times. For example, IC50_{50} variations in kinase inhibition assays may arise from ATP concentration differences .
  • Purity Verification : Re-test biological activity after repurification (e.g., column chromatography) to exclude impurity effects .
  • Orthogonal Assays : Validate results using SPR (Surface Plasmon Resonance) for binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How do structural modifications at the pyridine or thiophene rings affect the compound's inhibitory activity against specific enzymes?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., –NO2_2) or donating (–OCH3_3) groups on the pyridine ring. Test against kinases (e.g., PI3Kγ) to correlate substituent effects with IC50_{50} values .
  • Thiophene Substitutions : Replace thiophen-3-yl with thiophen-2-yl and evaluate changes in binding affinity via molecular docking (e.g., AutoDock Vina) .
  • Data Analysis : Use QSAR models to predict activity cliffs and guide synthetic prioritization .

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